6-epi-Ampicillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

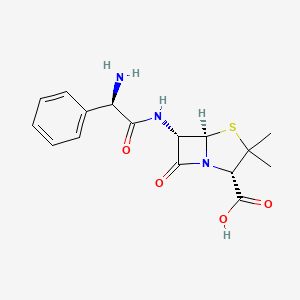

6-epi-Ampicillin is a stereoisomer of Ampicillin, a broad-spectrum β-lactam antibiotic belonging to the penicillin group. It is characterized by the inversion of the configuration at the 6th position of the penicillin nucleus. This compound retains the antibacterial properties of Ampicillin but exhibits unique chemical and biological behaviors due to its stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-epi-Ampicillin can be synthesized through the hydrolysis of 6-epihetacillin. The process involves maintaining a pH of 7.0 and room temperature for 3-7 hours to achieve the best yield. During this conversion, the formation of a diketopiperazine was also observed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale antibiotic production, such as fermentation and chemical synthesis, can be adapted for its synthesis. Optimization of reaction conditions and purification processes are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-epi-Ampicillin undergoes several types of chemical reactions, including hydrolysis, aminolysis, and intramolecular reactions. The hydrolysis of this compound is subject to acid and hydroxide-ion catalysis, and it also undergoes an unusual pH-independent reaction .

Common Reagents and Conditions:

Hydrolysis: Acidic, neutral, and alkaline aqueous solutions at 35°C and an ionic strength of 0.5 mol dm^-3 (KCl).

Major Products:

Hydrolysis: Degradation products depending on the pH and buffer conditions.

Aminolysis: Piperazine-2,5-dione derivative.

Scientific Research Applications

6-epi-Ampicillin has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the stereochemical effects on the reactivity of β-lactam antibiotics.

Biology: Investigated for its antibacterial properties and interactions with bacterial cell wall synthesis.

Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.

Mechanism of Action

6-epi-Ampicillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and eventual bacterial cell lysis . The unique stereochemistry of this compound may influence its binding affinity and specificity to PBPs.

Comparison with Similar Compounds

Ampicillin: The parent compound with similar antibacterial properties but different stereochemistry.

Amoxicillin: Another β-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Cephalosporins: A related class of β-lactam antibiotics with a different core structure but similar antibacterial activity

Uniqueness: 6-epi-Ampicillin’s uniqueness lies in its stereochemistry, which can affect its chemical reactivity, stability, and interactions with bacterial targets. This makes it a valuable compound for studying the effects of stereochemistry on antibiotic function and resistance.

Properties

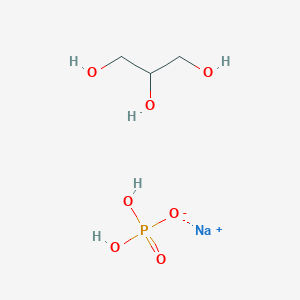

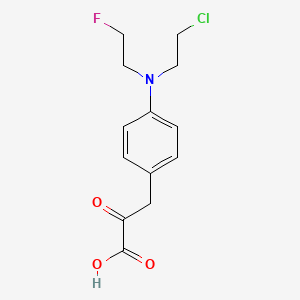

CAS No. |

49841-95-4 |

|---|---|

Molecular Formula |

C16H19N3O4S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |

InChI Key |

AVKUERGKIZMTKX-YAMSLAJTSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)